molecular formula C17H15Cl2N3O3 B4992702 1-(4-CHLORO-2-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE

1-(4-CHLORO-2-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE

Cat. No.: B4992702
M. Wt: 380.2 g/mol
InChI Key: BIOQCJZMDADCQX-UHFFFAOYSA-N
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Description

1-(4-CHLORO-2-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLORO-2-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE typically involves the reaction of 4-chloro-2-nitroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with piperazine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLORO-2-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 1-(4-AMINO-2-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-chlorobenzoic acid and piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: May be used in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-CHLORO-2-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-CHLOROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE: Lacks the nitro group, which may result in different biological activities.

    1-(4-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE: Lacks the chloro group on the phenyl ring, which may affect its reactivity and biological properties.

Uniqueness

1-(4-CHLORO-2-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE is unique due to the presence of both chloro and nitro groups, which can influence its chemical reactivity and biological activity. These functional groups may allow for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c18-12-5-6-15(16(11-12)22(24)25)20-7-9-21(10-8-20)17(23)13-3-1-2-4-14(13)19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOQCJZMDADCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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